molecular formula C25H32N2O3 B14724272 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one CAS No. 6267-18-1

1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one

Cat. No.: B14724272
CAS No.: 6267-18-1
M. Wt: 408.5 g/mol
InChI Key: NJOYXILDEFCESZ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one is a complex organic compound with a unique structure that includes both aromatic and morpholine rings

Preparation Methods

The synthesis of 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one typically involves multiple steps. One common method starts with the Friedel-Crafts acylation of 1,4-dimethylbenzene to produce the corresponding ketone. This ketone is then subjected to a Claisen-Schmidt condensation with benzaldehyde in the presence of a base such as sodium hydroxide. The resulting product undergoes further reactions to introduce the morpholine rings .

Chemical Reactions Analysis

1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: It can be used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

1-(2,5-Dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one can be compared to other similar compounds, such as:

The unique combination of aromatic and morpholine rings in this compound gives it distinct properties and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

6267-18-1

Molecular Formula

C25H32N2O3

Molecular Weight

408.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2,3-dimorpholin-4-yl-3-phenylpropan-1-one

InChI

InChI=1S/C25H32N2O3/c1-19-8-9-20(2)22(18-19)25(28)24(27-12-16-30-17-13-27)23(21-6-4-3-5-7-21)26-10-14-29-15-11-26/h3-9,18,23-24H,10-17H2,1-2H3

InChI Key

NJOYXILDEFCESZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C(C(C2=CC=CC=C2)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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